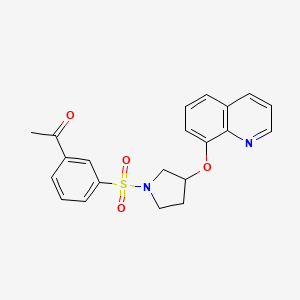

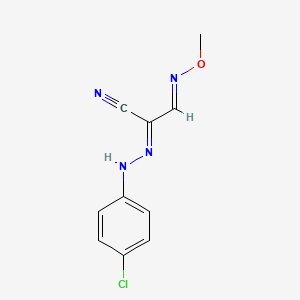

1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

The compound 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride demonstrates significant antiproliferative activity through multiple mechanisms. It acts by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II (topo II). Additionally, it blocks the cell cycle in the G(2)/M phase and likely induces cell death through apoptosis, as suggested by flow cytometry analysis (L. D. Via et al., 2008).

Catalytic Behavior in Polymerization

The synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines reveal their catalytic potential for ethylene reactivity, including oligomerization and polymerization. This is facilitated by the formation of complexes with iron(II) and cobalt(II) dichloride, showing the versatility of quinoline derivatives in catalysis (Wen‐Hua Sun et al., 2007).

Spectroscopic Properties for Fluorescence Applications

Investigations into the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have expanded our understanding of their fluorescence characteristics in various solvents. These properties are crucial for applications in sensing and molecular imaging, highlighting the role of structural modifications in affecting fluorescence behavior (I. A. Z. Al-Ansari, 2016).

Multicomponent Synthesis Techniques

The compound has been used in the development of multicomponent synthesis techniques, yielding novel heterocyclic compounds. These methods provide efficient routes to synthesize complex molecules with potential biological activities, exemplifying the compound's utility in facilitating diverse chemical transformations (V. A. Chebanov et al., 2008).

Synthesis of Quinoxaline Derivatives

Research on the synthesis of quinoxaline derivatives from 1-(phenylquinoxalin-2-yl)ethanone underlines the importance of these compounds in generating biologically active molecules. The development of novel synthetic methodologies, including ultrasound-assisted synthesis, demonstrates the compound's relevance in the synthesis of pharmacologically interesting quinoxalines (A. M. Abdula et al., 2018).

Mécanisme D'action

Target of Action

The compound “1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” contains a pyrrolidine ring . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The specific targets of this compound would depend on its exact structure and any modifications it might have.

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or interfering with signaling pathways .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. Compounds with a pyrrolidine ring have been found to be involved in a wide range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its exact structure. Generally, compounds with a pyrrolidine ring can have good bioavailability and can be efficiently metabolized .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Compounds with a pyrrolidine ring have been found to have a variety of effects, including antimicrobial activity .

Analyse Biochimique

Biochemical Properties

1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit tumor growth by interfering with specific signaling pathways that promote cell proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific protein kinases and inhibit their activity is a key aspect of its mechanism of action . This inhibition can disrupt various cellular processes, leading to the observed biochemical and cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, the compound can cause adverse effects, including toxicity and damage to healthy tissues. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Propriétés

IUPAC Name |

1-[3-(3-quinolin-8-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-15(24)17-6-2-8-19(13-17)28(25,26)23-12-10-18(14-23)27-20-9-3-5-16-7-4-11-22-21(16)20/h2-9,11,13,18H,10,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQZYSOKWUILIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde](/img/structure/B2614571.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2614573.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2614581.png)

![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2614582.png)

![N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2614586.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614589.png)

![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)

![4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2614592.png)